![molecular formula C19H27N3O2 B5976143 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone
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Overview
Description
4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone is a chemical compound that has gained significant attention in scientific research. This compound is a piperazinone derivative that has the potential to exhibit various biological activities. Additionally, we will list future directions for the research of this compound.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone have been studied in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, it has been shown to exhibit antipsychotic activity in animal models and to inhibit acetylcholinesterase activity in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone in lab experiments include its potential to exhibit various biological activities, its ability to induce apoptosis in cancer cells, and its potential as an antipsychotic agent. However, the limitations of using this compound include its unknown mechanism of action and its potential toxicity.
Future Directions
There are several future directions for the research of 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone. These include further studies on its mechanism of action, its potential as an antipsychotic agent, and its ability to inhibit acetylcholinesterase activity. Additionally, future studies could investigate the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies could explore the potential of this compound as an anticancer agent in vivo.
Synthesis Methods
The synthesis of 4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone involves the reaction of 2-oxo-2-(1-piperidinyl)ethylamine with 2-methylbenzyl isocyanate in the presence of a base catalyst. This reaction results in the formation of the piperazinone derivative.
Scientific Research Applications
4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone has been studied for its potential biological activities. This compound has been shown to exhibit antitumor activity in various cancer cell lines. Additionally, it has been studied for its potential as an antipsychotic agent and for its ability to inhibit acetylcholinesterase activity, which may have implications for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-7-3-4-8-16(15)14-22-12-9-20-19(24)17(22)13-18(23)21-10-5-2-6-11-21/h3-4,7-8,17H,2,5-6,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXFRWLJQMCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one |
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